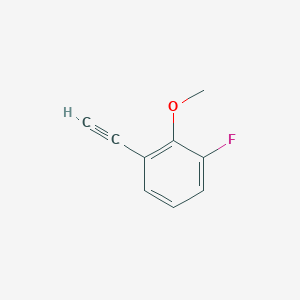

1-Ethynyl-3-fluoro-2-methoxy-benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethynyl-3-fluoro-2-methoxy-benzene is a fluorinated benzene derivative . It is a versatile chemical compound that exhibits intriguing properties. Its applications in scientific research range from drug discovery to material synthesis.

Synthesis Analysis

The synthesis of 1-Ethynyl-3-fluoro-2-methoxy-benzene could potentially involve electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular formula of 1-Ethynyl-3-fluoro-2-methoxy-benzene is C9H7FO . The molecular weight is 150.15 . The InChI code is 1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 .Chemical Reactions Analysis

1-Ethynyl-3-fluoro-2-methoxy-benzene can undergo various chemical reactions. For instance, it has been employed in the cross-coupling of phenylacetylenes . It may also be used in the preparation of 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one and 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole .Physical And Chemical Properties Analysis

1-Ethynyl-3-fluoro-2-methoxy-benzene is a liquid at room temperature . It has a density of 1.039 g/mL at 25 °C . The boiling point is 138 °C . The refractive index n20/D is 1.5170 .Applications De Recherche Scientifique

Nucleophilic Aromatic Substitution of the Nitro-group

Pietra and Vitali (1972) discuss the reaction mechanisms of nucleophilic aromatic substitution, specifically with nitro-group substitutions in benzene derivatives. This study could provide insights into the reactivity of similar substituted benzene compounds like 1-Ethynyl-3-fluoro-2-methoxy-benzene, especially in understanding how various substituents might influence reaction pathways or the stability of intermediates during synthesis or degradation processes (Pietra & Vitali, 1972).

Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry

Cantekin, de Greef, and Palmans (2012) review the applications of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, highlighting their role in self-assembly and nanotechnology applications. This underscores the potential of benzene derivatives, possibly including 1-Ethynyl-3-fluoro-2-methoxy-benzene, in forming structured, functional materials for a range of technological applications (Cantekin, de Greef, & Palmans, 2012).

Amyloid Imaging in Alzheimer's Disease

Nordberg's papers (2007) on amyloid imaging ligands for Alzheimer's disease research highlight the significance of aromatic compounds in developing diagnostic tools for neurological conditions. These studies exemplify how specific structural features of aromatic compounds can be exploited for their binding properties and specificity towards biological targets (Nordberg, 2007).

Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer

Hecht (2002) discusses the measurement of carcinogen metabolites, including those derived from benzene, in human urine as biomarkers for assessing exposure to tobacco and related cancer risks. This work underscores the health-related research interests surrounding benzene derivatives and their metabolites, which may also be relevant for studying the effects of related compounds such as 1-Ethynyl-3-fluoro-2-methoxy-benzene (Hecht, 2002).

Safety And Hazards

1-Ethynyl-3-fluoro-2-methoxy-benzene is classified as a flammable liquid (GHS02), and it can cause skin irritation (GHS07), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

1-ethynyl-3-fluoro-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHJVDWKVIHLIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-3-fluoro-2-methoxy-benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

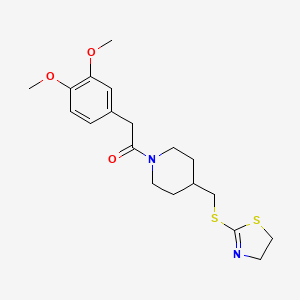

![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)

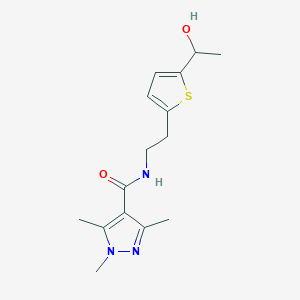

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)

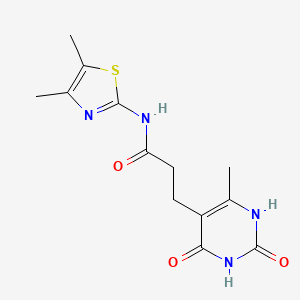

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)